![molecular formula C22H20F4N4O8S2 B274014 Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate, also known as DFTD, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazine-based compound that has been synthesized for various applications, including biomedical research, drug discovery, and materials science.
作用機序
The mechanism of action of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate involves the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can induce oxidative stress in cells, leading to cell death. The mechanism of action of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate as a fluorescent probe for ROS involves the quenching of the fluorescence signal upon reaction with ROS. This property can be exploited for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, further studies are needed to evaluate its long-term effects and potential toxicity. Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been shown to induce cell death in cancer cells, but its effects on normal cells are still under investigation.
実験室実験の利点と制限
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has several advantages for lab experiments, including its high solubility in various solvents, stability under physiological conditions, and low toxicity. However, its use as a photosensitizer for PDT requires exposure to light, which may limit its application in vivo. In addition, the synthesis of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate is relatively complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate in scientific research. One potential application is in the development of new diagnostic tools for the detection of ROS in biological systems. Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate can also be used as a building block for the synthesis of new materials with potential applications in drug delivery and imaging. Further studies are needed to evaluate the long-term effects and potential toxicity of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate, as well as its efficacy in vivo as a photosensitizer for PDT.
合成法
The synthesis of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate involves the reaction of 4-(difluoromethylsulfonyl)phenylhydrazine with diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has shown promising results in the diagnosis of various diseases, including cancer and cardiovascular diseases. Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive treatment for cancer that involves the use of light and a photosensitizing agent to generate reactive oxygen species that can kill cancer cells. In addition, Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been used as a building block for the synthesis of various materials, including polymers and nanoparticles, with potential applications in drug delivery and imaging.
特性
製品名 |
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate |
|---|---|
分子式 |
C22H20F4N4O8S2 |
分子量 |
608.5 g/mol |
IUPAC名 |
diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate |
InChI |
InChI=1S/C22H20F4N4O8S2/c1-3-37-19(31)17-27-30(14-7-11-16(12-8-14)40(35,36)22(25)26)18(20(32)38-4-2)28-29(17)13-5-9-15(10-6-13)39(33,34)21(23)24/h5-12,21-22H,3-4H2,1-2H3 |
InChIキー |
REABJYJDNQAMCO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=NN1C2=CC=C(C=C2)S(=O)(=O)C(F)F)C(=O)OCC)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
正規SMILES |
CCOC(=O)C1=NN(C(=NN1C2=CC=C(C=C2)S(=O)(=O)C(F)F)C(=O)OCC)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



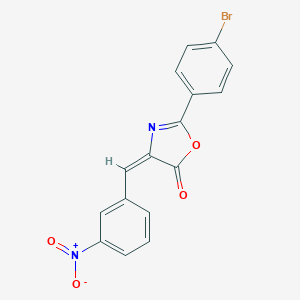
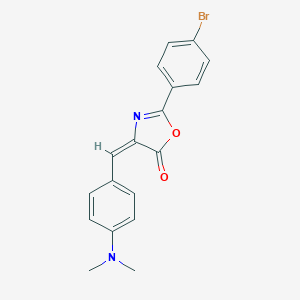
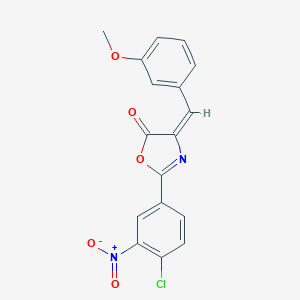
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
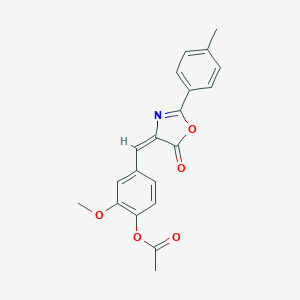
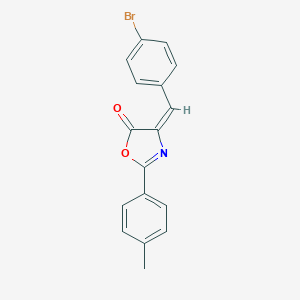
![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)
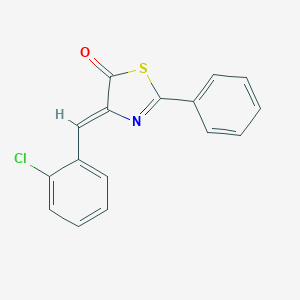


![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)